molecular formula C9H14O4 B13154208 Methyl 5-methoxy-2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate

Methyl 5-methoxy-2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate

Cat. No.: B13154208
M. Wt: 186.20 g/mol
InChI Key: CGSMANWGMUNDOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-methoxy-2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate is a chemical compound with a unique spirocyclic structure. This compound is characterized by its oxaspirohexane ring, which is a six-membered ring containing an oxygen atom. The presence of the methoxy and methyl groups further adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methoxy-2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate typically involves the reaction of epoxy derivatives of 3-methylenecyclobutane-1-carbonitrile and methyl 3-methylenecyclobutane-1-carboxylate. These reactions are carried out in the presence of lithium diisopropylamide in an aprotic medium .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methoxy-2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Lithium Diisopropylamide (LDA): Used in the isomerization reactions.

    Aprotic Solvents: Such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO), are commonly used to facilitate these reactions.

Major Products Formed

Scientific Research Applications

Methyl 5-methoxy-2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-methoxy-2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate involves its interaction with various molecular targets. The oxaspirohexane ring can interact with enzymes and receptors, potentially leading to biological effects. The exact pathways and targets are still under investigation, but its unique structure suggests it could modulate specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-methoxy-2-methyl-1-oxaspiro[23]hexane-2-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

methyl 5-methoxy-2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate

InChI

InChI=1S/C9H14O4/c1-8(7(10)12-3)9(13-8)4-6(5-9)11-2/h6H,4-5H2,1-3H3

InChI Key

CGSMANWGMUNDOG-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(O1)CC(C2)OC)C(=O)OC

Origin of Product

United States

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